molecular formula C11H12BrNO2 B1386872 N-(4-acetylphenyl)-2-bromopropanamide CAS No. 1171221-51-4

N-(4-acetylphenyl)-2-bromopropanamide

Cat. No.: B1386872
CAS No.: 1171221-51-4
M. Wt: 270.12 g/mol
InChI Key: UEJSEPMXGKFSEI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-bromopropanamide is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, a bromine atom on a propanamide chain, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-bromopropanamide typically involves the bromination of a precursor compound, such as N-(4-acetylphenyl)propanamide. The reaction can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-bromopropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

    Oxidation: Oxidizing agents like KMnO4 in aqueous or acidic conditions.

Major Products Formed

    Substitution: Formation of N-(4-acetylphenyl)-2-substituted propanamides.

    Reduction: Formation of N-(4-acetylphenyl)-2-bromopropanol.

    Oxidation: Formation of N-(4-acetylphenyl)-2-bromopropanoic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-bromopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)propanamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    N-(4-acetylphenyl)-2-chloropropanamide: Contains a chlorine atom instead of bromine, which can influence its reactivity and biological activity.

    N-(4-acetylphenyl)-2-fluoropropanamide: Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.

Uniqueness

N-(4-acetylphenyl)-2-bromopropanamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may impart distinct biological activities compared to its analogs. The combination of the acetyl group and bromine atom also provides a versatile scaffold for further chemical modifications and applications.

Biological Activity

N-(4-acetylphenyl)-2-bromopropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, while also providing relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C10H10BrNO
  • Molecular Weight: 244.1 g/mol

The compound features an acetyl group attached to a phenyl ring and a bromopropanamide moiety, which contributes to its biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These results indicate that the compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance in infections.

Anticancer Activity

The anticancer potential of this compound has also been explored.

Research Findings: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The IC50 values indicate that this compound has promising anticancer properties, particularly against HeLa cells.

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as DNA or specific enzymes involved in cell proliferation. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-bromopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-7(12)11(15)13-10-5-3-9(4-6-10)8(2)14/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJSEPMXGKFSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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